molecular formula C25H20N4O3S3 B2522925 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 684231-70-7

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2522925
CAS No.: 684231-70-7
M. Wt: 520.64
InChI Key: GIDJRWFCUGHPAQ-UHFFFAOYSA-N
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Description

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide likely involves multiple steps, including the formation of the tricyclic core, the introduction of the dithia and diaza functionalities, and the attachment of the tetrahydroisoquinoline and benzamide groups. Each step would require specific reagents, catalysts, and conditions to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of such a complex compound would necessitate optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithia moiety can be oxidized to sulfoxides or sulfones.

    Reduction: The nitrogens in the diaza moiety can be reduced to amines.

    Substitution: The benzamide group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the dithia moiety could yield sulfoxides or sulfones, while reduction of the diaza moiety could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biology, this compound could be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups may interact with various biological targets, making it a versatile tool for studying biological processes.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and further research could uncover its mechanism of action and efficacy.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Comparison with Similar Compounds

Similar Compounds

    N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide: shares similarities with other tricyclic compounds, such as tricyclic antidepressants, which also feature multiple rings and diverse functional groups.

    Benzamide derivatives: Compounds like sulpiride and tiapride, which are benzamide derivatives, have similar structural features and may exhibit related biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of a tricyclic core with dithia and diaza functionalities, as well as the presence of a tetrahydroisoquinoline and benzamide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. Its molecular formula is C17H20N4O2S3C_{17}H_{20}N_4O_2S_3 with a molecular weight of 396.56 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S₃
Molecular Weight396.56 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors that are critical in various biochemical pathways. The thiazole and benzothiazole components may facilitate binding to active sites on proteins, while the methylsulfanyl group could enhance binding affinity due to its electron-donating properties.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance:

  • In vitro studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • The compound's ability to induce cell cycle arrest at the G2/M phase has been documented in related structures.

Antimicrobial Activity

Compounds with similar structural motifs have also been explored for their antimicrobial properties:

  • In vitro tests demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

  • Study on Anticancer Effects : A recent publication detailed the synthesis and biological evaluation of related thiazole derivatives, highlighting their potential as anticancer agents through inhibition of specific kinases involved in cancer progression.
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of benzamide derivatives, revealing promising results against resistant strains of bacteria.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S3/c1-15-26-20-10-11-21-23(22(20)33-15)34-25(27-21)28-24(30)17-6-8-19(9-7-17)35(31,32)29-13-12-16-4-2-3-5-18(16)14-29/h2-11H,12-14H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDJRWFCUGHPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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